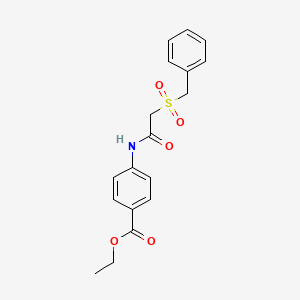

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(2-benzylsulfonylacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-24-18(21)15-8-10-16(11-9-15)19-17(20)13-25(22,23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXLMFAQXKCTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of Benzylsulfonyl Acetate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride. This intermediate then reacts with sodium acetate to form benzylsulfonyl acetate.

Amidation: Benzylsulfonyl acetate undergoes amidation with 4-aminobenzoic acid to form 4-(2-(benzylsulfonyl)acetamido)benzoic acid.

Esterification: The final step involves esterification of 4-(2-(benzylsulfonyl)acetamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate serves as a promising lead compound in drug discovery. Its structural features allow for modifications that can enhance its biological activity against various diseases, including cancer and bacterial infections. Research has shown that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further investigation in antibacterial drug development .

Mechanism of Action

The compound's sulfonyl group is crucial for its interaction with biological targets. It can form strong interactions with proteins, potentially inhibiting their function. This interaction may influence various biochemical pathways, contributing to its pharmacological effects .

Biological Studies

Enzyme Inhibition

Studies indicate that this compound can inhibit specific enzymes, which is vital for understanding its therapeutic potential. For example, it has been shown to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in biological systems . The compound's ability to selectively inhibit these enzymes positions it as a candidate for treating conditions related to enzyme dysregulation.

Cellular Studies

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The mechanism involves modulating signaling pathways associated with cell survival and death, highlighting its potential as an anticancer agent .

Industrial Applications

Material Science

The unique properties of this compound make it suitable for developing new materials with specific functionalities. Its ability to act as a building block for synthesizing more complex molecules is particularly valuable in creating advanced materials with tailored properties for industrial applications .

Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent effects, synthetic yields, spectral data, and functional properties.

Structural and Substituent Variations

Spectral and Physicochemical Properties

NMR Data Comparison

Physicochemical Metrics

- logP: Ranges from 4.27 (pyridine-thioether) to 4.26 (bromo-formylphenoxy) , indicating moderate lipophilicity suitable for membrane permeability.

- Polar Surface Area (PSA) : Higher PSA (e.g., 65.6 Ų ) correlates with improved solubility in polar solvents.

Functional Performance

- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher conversion degrees and better physical properties due to electron-donating dimethylamino groups .

- Enzyme Inhibition : Sulfonamide derivatives (e.g., ) show stronger DHFR inhibition than thioether analogs, likely due to enhanced hydrogen bonding with active sites.

Biological Activity

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the formation of benzylsulfonyl acetate, followed by amidation with 4-aminobenzoic acid and esterification with ethanol. The general synthetic route can be summarized as follows:

- Formation of Benzylsulfonyl Acetate : Benzyl chloride reacts with sodium sulfite to yield benzylsulfonyl chloride, which then reacts with sodium acetate.

- Amidation : The benzylsulfonyl acetate undergoes amidation with 4-aminobenzoic acid.

- Esterification : Finally, the product is esterified with ethanol in the presence of sulfuric acid to form the desired compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related compounds demonstrate effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus fumigatus . The sulfonamide group in these compounds is thought to enhance their interaction with microbial enzymes, leading to inhibition of growth.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially altering their activity. The sulfonamide moiety can form hydrogen bonds and engage in π-π stacking interactions with active sites on target proteins, which may lead to modulation of enzymatic functions .

The mechanism of action for this compound involves several pathways:

- Protein-Ligand Interactions : The compound interacts with proteins through its sulfonamide group, which can inhibit enzymatic activity by blocking substrate access or altering the enzyme's conformation.

- Nitric Oxide Production : Some studies suggest that compounds in this class may influence nitric oxide (NO) production, a critical signaling molecule involved in various physiological processes including inflammation and immune response .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of this compound and related compounds:

- Antimicrobial Activity Study :

- Enzyme Interaction Studies :

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 4-(2-(benzylsulfanyl)acetamido)benzoate | Structure | Moderate antimicrobial | Contains sulfanyl instead of sulfonyl |

| Ethyl 4-(2-(methylsulfonyl)acetamido)benzoate | Structure | Lower enzyme inhibition | Methyl group alters binding affinity |

This table illustrates how structural variations influence biological properties, emphasizing the unique characteristics imparted by the benzylsulfonyl group.

Q & A

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Detailed Reaction Logs : Record exact temperatures, solvent grades, and stirring rates for each step .

- Intermediate Characterization : Validate all intermediates via NMR and HRMS before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.